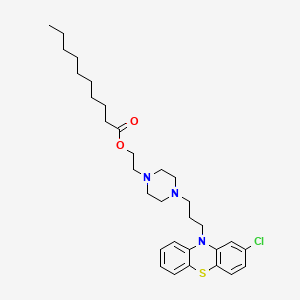
Perphenazine decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perphenazine decanoate is a member of phenothiazines.
Applications De Recherche Scientifique
Treatment of Schizophrenia
Perphenazine decanoate is predominantly used in the treatment of schizophrenia. It provides a long-acting alternative to oral antipsychotics, enhancing patient compliance due to its less frequent dosing schedule. The depot formulation allows for sustained plasma levels of the drug, which can lead to reduced relapse rates in patients who may struggle with daily medication adherence .
Efficacy Compared to Other Antipsychotics
Several studies have compared the efficacy of this compound with other depot antipsychotics, such as clopenthixol decanoate and perphenazine enanthate. A systematic review indicated that this compound did not show significant differences in global improvement or relapse rates compared to these alternatives. However, it was noted that patients receiving this compound experienced fewer movement disorders compared to those on perphenazine enanthate, suggesting a potentially favorable side effect profile .
Off-Label Uses
This compound has also been explored for off-label applications, including the management of severe nausea and vomiting associated with conditions like hyperemesis gravidarum during pregnancy. Its antiemetic properties can be beneficial in these cases, although caution is advised due to potential side effects .
Summary of Key Studies
Side Effects
Like other typical antipsychotics, this compound carries a risk of extrapyramidal symptoms, sedation, and tardive dyskinesia. A systematic review found that while perphenazine caused more extrapyramidal side effects than placebo, its incidence was comparable to other medium-potency antipsychotics .
Discontinuation Symptoms
Withdrawal from this compound should be managed carefully to avoid acute withdrawal syndrome or relapse into psychosis. Symptoms may include nausea, vomiting, restlessness, and sleep disturbances .
Propriétés
Numéro CAS |
61120-81-8 |
|---|---|
Formule moléculaire |
C31H44ClN3O2S |
Poids moléculaire |
558.2 g/mol |
Nom IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl decanoate |
InChI |
InChI=1S/C31H44ClN3O2S/c1-2-3-4-5-6-7-8-14-31(36)37-24-23-34-21-19-33(20-22-34)17-11-18-35-27-12-9-10-13-29(27)38-30-16-15-26(32)25-28(30)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
Clé InChI |
WAVWONFNDBPAGA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canonique |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Key on ui other cas no. |
61120-81-8 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Synonymes |
perphenazine decanoate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















